(5-Methyl-isoxazol-3-yloxy)-acetic acid

Description

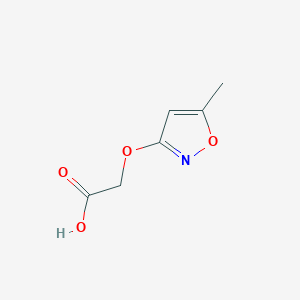

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a derivative of isoxazole (B147169), a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Its structure is characterized by a methyl group at the 5-position of the isoxazole ring and an acetic acid moiety linked through an ether bond at the 3-position. This unique combination of a heterocyclic core and a carboxylic acid functional group underpins its potential significance in chemical and pharmaceutical research.

Interactive Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Class |

| This compound | C6H7NO4 | 157.12 | Isoxazole derivative, Carboxylic acid |

| 3-Hydroxy-5-methylisoxazole | C4H5NO2 | 99.09 | Isoxazole derivative, Precursor |

| 3-Amino-5-methylisoxazole (B124983) | C4H6N2O | 98.10 | Isoxazole derivative, Synthetic intermediate |

Isoxazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. google.comarkajainuniversity.ac.in This five-membered heterocycle is a key component in numerous approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. The isoxazole ring system is valued for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

The diverse biological activities attributed to isoxazole-containing compounds include anti-inflammatory, antimicrobial, and analgesic properties. arkajainuniversity.ac.in This broad spectrum of activity has fueled extensive research into the synthesis and functionalization of the isoxazole core to explore new chemical space and identify novel drug candidates.

The incorporation of a carboxylic acid group onto a heterocyclic scaffold like isoxazole is a common strategy in drug design. The carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a key binding group to biological targets, often forming strong ionic interactions or hydrogen bonds with amino acid residues in protein active sites.

Furthermore, the acidic nature of the carboxylic acid group can enhance the water solubility of a compound, which is a crucial factor for drug delivery and bioavailability. The investigation of carboxylic acid functionalized isoxazoles, such as this compound, is therefore driven by the potential to create molecules with improved target affinity and desirable physicochemical properties for pharmaceutical applications.

While specific research focused solely on this compound is limited in publicly available literature, the study of its analogs provides valuable insights into the potential of this chemical class. Historically, research on isoxazole derivatives has led to the development of important pharmaceuticals. For instance, 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfonamide drugs. google.com

Current research continues to explore the vast chemical space of isoxazole derivatives. For example, various analogs of 3-hydroxy-5-methylisoxazole, the precursor to the title compound, have been investigated for a range of biological activities. The synthesis of novel isoxazole derivatives often involves multi-step reactions, starting from readily available materials. mdpi.com Patents in the field often describe methods for producing isoxazole intermediates, highlighting their importance in the pharmaceutical industry. google.comgoogleapis.com

The exploration of isoxazole analogs with different substituents at various positions of the ring allows for the fine-tuning of their biological activity and properties. Structure-activity relationship (SAR) studies on these analogs are crucial for identifying the key structural features responsible for their therapeutic effects. Although detailed SAR studies for this compound itself are not widely reported, the broader knowledge gained from its analogs provides a foundation for future investigations into its potential applications.

Interactive Table 2: Selected Analogs of this compound and Their Significance

| Analog Name | Key Structural Feature | Area of Research/Application |

| 3-Amino-5-methylisoxazole | Amino group at position 3 | Intermediate for sulfonamide synthesis google.com |

| 3-Hydroxy-5-methylisoxazole | Hydroxyl group at position 3 | Precursor for further functionalization |

| Leflunomide | A complex amide derivative of a related isoxazole carboxylic acid | Anti-rheumatic drug googleapis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRWZRZSQLJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-48-7 | |

| Record name | 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl Isoxazol 3 Yloxy Acetic Acid

Strategic Approaches to the Synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid

The synthesis of the target acid is primarily achieved through a two-step process involving the formation of an ester intermediate followed by its hydrolysis. Direct installation of the carboxymethyl group is also a conceptually important, though less common, approach.

The most common and practical route to this compound involves the hydrolysis of its corresponding esters, such as ethyl or methyl (5-methyl-isoxazol-3-yloxy)-acetate. This hydrolysis can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. This process is typically reversible and may not proceed to completion.

Base-Mediated Hydrolysis (Saponification) : Treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), yields the carboxylate salt of the acid and an alcohol. This reaction is irreversible and goes to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the final carboxylic acid product.

Once synthesized, the carboxylic acid group of this compound can be "activated" to facilitate further reactions, particularly acylations like amide or ester bond formation. Activation enhances the electrophilicity of the carbonyl carbon. Common activation strategies include:

Conversion to Acyl Chlorides : Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group into a much better leaving group (chloride), forming the highly reactive (5-Methyl-isoxazol-3-yloxy)-acetyl chloride.

Use of Coupling Agents : In modern synthesis, particularly for amide bond formation, a wide array of coupling agents are used. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which then readily reacts with an amine. Examples of such agents include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU).

While direct carboxylation of the 3-hydroxy position of 5-methylisoxazol-3-ol is not a standard method, analogous pathways that achieve the net installation of an acetic acid moiety are pivotal. The key strategy is the O-alkylation of the precursor, 5-methylisoxazol-3-ol.

This reaction is a Williamson ether synthesis, where the hydroxyl group of 5-methylisoxazol-3-ol is first deprotonated by a base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with an acetic acid ester bearing a leaving group, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.net Common conditions for this alkylation involve using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF). researchgate.net The resulting ester is then hydrolyzed as described in section 2.1.1 to yield this compound.

A similar strategy has been reported for the synthesis of the isomeric 3-methylisoxazole-5-acetic acid, which can be prepared by reacting 3-methylisoxazole (B1582632) with chloroacetic acid. ontosight.ai This underscores the utility of alkylation with haloacetic acids or their esters as a robust method for introducing the acetic acid side chain onto an isoxazole (B147169) core.

Synthesis of Precursor Molecules Bearing the 5-Methylisoxazole (B1293550) Moiety

The construction of the core 5-methylisoxazole ring is a fundamental prerequisite for the synthesis of the target compound. Precursors like 3-amino-5-methylisoxazole (B124983) are valuable starting points for building more complex structures.

3-Amino-5-methylisoxazole is a key intermediate, notably in the synthesis of certain sulfa drugs. google.com Several methods for its preparation have been developed, often aiming for high yield and purity.

One patented method involves reacting various nitrile compounds (such as 2,3-dibromobutyronitrile or 2-bromocrotononitrile) with hydroxyurea (B1673989) in an alkaline medium, carefully maintaining the pH between 10.1 and 13. google.com Another approach starts from readily available materials like ethyl acetate (B1210297) and acetonitrile (B52724). google.com These are reacted in the presence of a strong base (like LDA or n-BuLi) to form acetoacetonitrile. This intermediate is then converted to a hydrazone, which undergoes a ring-closing reaction with hydroxylamine (B1172632) to furnish 3-amino-5-methylisoxazole. google.com

The table below summarizes various synthetic approaches to 3-Amino-5-methylisoxazole.

| Starting Materials | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Nitrile compounds (e.g., 2-bromocrotononitrile) | Hydroxyurea, Alkali Metal Hydroxide (pH 10.1-13) | >90% | google.com |

| Ethyl acetate, Acetonitrile | 1. Metal base (LDA, n-BuLi) 2. p-Toluenesulfonyl hydrazide 3. Hydroxylamine HCl, K₂CO₃ | 85-87% (for first step) | google.com |

| 3-Hydroxybutanenitrile | 1. Hydroxylamine HCl, K₂CO₃ 2. Iron(III) chloride | 77% | researchgate.net (from first search) |

| Ethyl-5-methyl-isoxazole-3-carbamate | Hydrolysis | Not specified | google.com |

Once the 5-methylisoxazole core is formed, it can be further functionalized or "elaborated" to create a variety of chemical structures. This involves introducing or modifying substituents at different positions on the ring. For instance, 5-methylisoxazole-3-carboxylic acid is a versatile precursor that can be used in various coupling reactions.

Multicomponent reactions are a powerful tool for scaffold elaboration. For example, the three-component reaction of 3-amino-5-methylisoxazole, an aromatic aldehyde, and pyruvic acid derivatives can lead to the formation of complex fused heterocyclic systems like furanones and pyrrolones. researchgate.net Similarly, reacting 5-amino-3-methylisoxazole (B44965) with N-arylamides of acetoacetic acid and aromatic aldehydes can produce isoxazolo[5,4-b]pyridine (B12869864) derivatives. osi.lv These reactions demonstrate how the simple isoxazole precursor can be rapidly converted into more complex, polycyclic structures.

Derivatization Reactions of this compound for Diverse Chemical Structures

The carboxylic acid functional group in this compound is the primary site for derivatization, allowing for the synthesis of a wide array of compounds, most notably amides and esters.

Amide Synthesis: The formation of an amide bond is one of the most important reactions in organic synthesis. Starting from this compound, amides can be prepared by reacting it with a primary or secondary amine. To facilitate this reaction, the carboxylic acid must first be activated, as described in section 2.1.1. The activated acid (e.g., the acyl chloride or an in situ generated active ester) readily reacts with the amine to form the corresponding N-substituted (5-Methyl-isoxazol-3-yloxy)-acetamide derivative. organic-chemistry.org

Ester Synthesis: Esters can be formed through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Alternatively, the activated acid derivatives (like the acyl chloride) can react with alcohols, often in the presence of a non-nucleophilic base, to form esters under milder conditions.

These derivatization reactions convert the polar carboxylic acid into less polar amide or ester groups, which can significantly alter the molecule's physicochemical properties and biological activity. This makes this compound a valuable building block for creating libraries of diverse compounds for chemical and biological screening.

Formation of Amide and Ester Conjugates

The synthesis of amide and ester derivatives from this compound typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine or an alcohol.

Amide Conjugates: Amide bond formation is a cornerstone of medicinal chemistry, often employed to link molecular fragments and enhance biological activity. The general approach to synthesizing amides from this compound involves reacting it with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to suppress side reactions and improve efficiency. fishersci.fi Another effective method involves the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and mild reaction conditions. fishersci.fi The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) at room temperature. For instance, the synthesis of novel 5-methylisoxazole-3-carboxamide (B1215236) derivatives has been successfully achieved by first converting the corresponding carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with various amines. mdpi.com

Ester Conjugates: Esterification of this compound can be achieved through several classical methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. However, for more sensitive substrates, milder conditions are preferred. The use of coupling agents like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly effective method for ester formation at room temperature. Alternatively, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol in the presence of a base such as triethylamine (B128534) or pyridine.

Table 1: Common Reagents for Amide and Ester Synthesis

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Amide Formation | Carbodiimides | DCC, EDC |

| Uronium/Guanidinium Salts | HATU, HBTU | |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | |

| Ester Formation | Acid Catalysts (Fischer) | Sulfuric acid (H₂SO₄) |

| Coupling Agents | DCC/DMAP | |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

Coupling Reactions for Hybrid Molecule Construction

The carboxylic acid moiety of this compound serves as a versatile handle for constructing larger, hybrid molecules through various coupling reactions. These hybrid molecules often combine the isoxazole core with other pharmacologically relevant scaffolds to explore new chemical space and biological activities.

The formation of an amide bond, as discussed previously, is a primary strategy for linking this compound to other molecules containing an amine group. This approach is widely used in the synthesis of peptidomimetics and other complex bioactive molecules. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully coupled to resin-bound peptides in solid-phase synthesis, demonstrating the utility of isoxazole carboxylic acids in building complex structures. nih.govsemanticscholar.orgdntb.gov.ua

Furthermore, the isoxazole ring itself can be part of a larger molecular framework constructed through multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This strategy allows for the rapid generation of molecular diversity.

General Synthetic Principles for Isoxazole Ring System Assembly Relevant to this compound Research

The synthesis of the isoxazole ring system is a well-established area of heterocyclic chemistry. The methods are broadly applicable and provide the foundation for the synthesis of precursors to this compound, such as 3-hydroxy-5-methylisoxazole.

Cycloaddition Reactions in Isoxazole Synthesis

The most prominent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkene or an alkyne. nih.govresearchgate.net

For the synthesis of isoxazoles relevant to this compound, a nitrile oxide is generated in situ from an aldoxime or a hydroximoyl chloride and reacted with an alkyne. beilstein-journals.orgnih.gov The regioselectivity of this reaction is a key consideration, as it determines the substitution pattern on the resulting isoxazole ring. The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. Intramolecular versions of this reaction are also powerful tools for the synthesis of fused isoxazole ring systems. mdpi.commdpi.com

Table 2: Key Components in [3+2] Cycloaddition for Isoxazole Synthesis

| Component | Role | Common Precursors/Examples |

|---|---|---|

| 1,3-Dipole | Provides the N-O-C fragment | Nitrile oxides (from aldoximes, hydroximoyl chlorides) |

| Dipolarophile | Provides the C-C fragment | Alkenes, Alkynes |

Multicomponent Reactions Incorporating Isoxazole Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including isoxazoles. scielo.br These reactions involve the one-pot combination of three or more starting materials to form a product that contains portions of all the reactants.

A common MCR for the synthesis of substituted isoxazoles involves the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and hydroxylamine. nih.govresearchgate.netresearchgate.net This approach allows for the rapid assembly of highly functionalized isoxazole rings. The use of environmentally friendly catalysts and solvents, such as fruit juices, has been explored to make these syntheses more sustainable. nih.govresearchgate.netresearchgate.net For instance, the three-component reaction of α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes has been used to synthesize complex isoxazolylpyrrolones. osi.lvresearchgate.net

Analytical and Spectroscopic Characterization in Research on 5 Methyl Isoxazol 3 Yloxy Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (5-Methyl-isoxazol-3-yloxy)-acetic acid and its analogues. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), enabling the precise mapping of the molecular framework. ipb.pt

¹H NMR spectroscopy is employed to identify the number and types of hydrogen atoms in a molecule. For a typical this compound derivative, the proton spectrum reveals distinct signals corresponding to each unique proton environment.

Methyl Protons (-CH₃): A characteristic singlet is observed for the three protons of the methyl group attached to the isoxazole (B147169) ring, typically appearing in the upfield region of the spectrum. sciarena.com

Methylene (B1212753) Protons (-O-CH₂-COOH): The two protons of the methylene group adjacent to the ether oxygen and the carboxylic acid group resonate as a singlet. Its chemical shift is influenced by the electronegativity of the neighboring oxygen atoms. sciarena.com

Isoxazole Ring Proton (=CH-): The single proton on the isoxazole ring appears as a singlet, with its chemical shift being characteristic of protons on an electron-deficient heterocyclic ring. sciarena.com

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, although its observation can depend on the solvent used.

Interactive Table: Representative ¹H NMR Chemical Shifts for a this compound scaffold.

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet |

| Methylene (-O-CH₂-) | ~4.7 - 4.9 | Singlet |

| Isoxazole Ring (-CH=) | ~6.0 - 6.5 | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives a distinct signal.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and appears at the furthest downfield position in the spectrum. asianpubs.org

Isoxazole Ring Carbons: The three carbon atoms within the isoxazole ring (C3, C4, and C5) resonate at characteristic chemical shifts, influenced by the attached oxygen and nitrogen atoms. The C3 and C5 carbons, being attached to oxygen, are typically found further downfield than the C4 carbon. asianpubs.org

Methylene Carbon (-O-CH₂-): The carbon of the methylene group in the acetic acid side chain is observed in the mid-field region of the spectrum.

Methyl Carbon (-CH₃): The methyl carbon attached to the isoxazole ring is the most shielded and appears at the most upfield position. asianpubs.org

Interactive Table: Representative ¹³C NMR Chemical Shifts for a this compound scaffold.

| Carbon Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~12.0 |

| Methylene (-O-CH₂-) | ~60 - 65 |

| Isoxazole Ring (C4) | ~97 - 100 |

| Isoxazole Ring (C5) | ~158 - 162 |

| Isoxazole Ring (C3) | ~165 - 170 |

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this specific scaffold, COSY would show limited correlations due to the prevalence of singlet signals, but it is crucial for more complex derivatives with substituted side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound derivatives, the IR spectrum provides clear evidence for key structural features. asianpubs.org

O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid appears around 1700-1750 cm⁻¹. asianpubs.org

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring typically appear in the 1500-1650 cm⁻¹ region.

N-O Stretch: The N-O bond of the isoxazole ring shows characteristic absorption bands in the fingerprint region.

C-O Stretch: The C-O stretching vibrations of the ether linkage and the carboxylic acid are observed in the 1050-1300 cm⁻¹ range.

Interactive Table: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 | Strong, Sharp |

| Isoxazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be measured, which allows for the determination of the molecular formula. asianpubs.org

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Common fragmentation pathways for this molecule could include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the ether bond, resulting in fragments corresponding to the isoxazole moiety and the acetic acid side chain.

Opening and fragmentation of the isoxazole ring.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. mdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. researchgate.net A close agreement between the experimental and calculated values provides strong evidence for the empirical formula, and when combined with molecular weight data from mass spectrometry, confirms the molecular formula of the synthesized derivative. researchgate.net

For C₆H₇NO₄, the theoretical elemental composition is:

Carbon (C): 45.86%

Hydrogen (H): 4.49%

Nitrogen (N): 8.91%

Chromatographic Methods for Purity Assessment (e.g., LCMS)

In the synthesis and characterization of this compound and its derivatives, the assessment of compound purity is a critical step to ensure the reliability of subsequent biological or chemical studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LCMS or LC-MS) is a powerful and widely adopted analytical technique for this purpose. This method provides both qualitative and quantitative data, allowing for the separation, identification, and quantification of the target compound as well as any impurities or byproducts from the synthesis.

The principle of LCMS in purity assessment involves the separation of the components of a mixture by liquid chromatography, followed by their detection and identification by mass spectrometry. The liquid chromatography component separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For isoxazole derivatives, which are often polar molecules, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The mobile phase composition is often modified with additives such as formic acid or acetic acid. These additives help to improve peak shape and ionization efficiency in the mass spectrometer by controlling the pH of the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is frequently used to ensure the efficient elution of compounds with a range of polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), is used to generate charged molecules from the eluting compounds. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. This allows for the confirmation of the identity of the target compound and the tentative identification of impurities based on their molecular weights. The purity of the sample is typically determined by integrating the peak area of the target compound in the chromatogram and expressing it as a percentage of the total peak area of all detected components.

Detailed research findings on the LCMS analysis of various isoxazole derivatives demonstrate the utility of this technique. For instance, in the analysis of a novel isoxazole analog of curcumin, a C18 column was utilized with a mobile phase consisting of 0.1% formic acid in a water and methanol mixture (20:80) at a flow rate of 600 µL/min. This method allowed for the sensitive and precise quantification of the isoxazole compound. In another study focused on a different isoxazole derivative, a gradient elution system with 0.1% aqueous formic acid and methanol was employed with a C18 column to achieve separation. These examples highlight the common use of C18 stationary phases and acidified organic/aqueous mobile phases in the analysis of isoxazole-containing molecules.

The following interactive data table provides a representative example of the parameters that might be used in an LCMS method for the purity assessment of this compound.

Table 1: Representative LCMS Parameters for Purity Assessment of this compound

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | UV-Vis Diode Array Detector (DAD) and Mass Spectrometer (MS) |

| UV Wavelength | 254 nm |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Mode |

| Mass Range | m/z 50-500 |

Biological Activity and Structure Activity Relationship Sar Studies of 5 Methyl Isoxazol 3 Yloxy Acetic Acid Analogues

Investigation of Antimicrobial Efficacy of Isoxazole-Based Compounds

Isoxazole (B147169) derivatives have demonstrated significant potential as antimicrobial agents, with various studies exploring their efficacy against a range of bacterial and fungal pathogens. researchgate.netnih.gov

The antibacterial properties of isoxazole analogues have been evaluated against both Gram-positive and Gram-negative bacteria. A series of novel benzofuran-isoxazole hybrid compounds were synthesized and tested, with several showing high activity against multiple bacterial strains. nih.gov Specifically, compounds with strong electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on the phenyl ring of the isoxazole moiety tended to show enhanced antibacterial activity. nih.gov

In another study, isatin-coupled isoxazole derivatives were synthesized and tested, with some analogues demonstrating more potent activity against Bacillus subtilis than the standard drug norfloxacin. researchgate.net Similarly, newly synthesized isoxazole–triazole hybrid molecules exhibited a powerful antibacterial effect against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, which was attributed to the synergistic effect of the two heterocyclic pharmacophores. mdpi.com However, not all isoxazole derivatives show broad-spectrum antibacterial action. For instance, a series of 3-(morpholinopyridyl)-5-substituted isoxazole derivatives showed inferior activity (MIC >32 mg/L) against Staphylococcus aureus, MRSA, Staphylococcus epidermis, Enterococcus faecalis, and Escherichia coli. researchgate.net Furthermore, a study on 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles found that none of the tested compounds were active against bacteria. nih.gov

Summary of Antibacterial Activity of Isoxazole Analogues

| Isoxazole Derivative Class | Bacterial Strain(s) | Observed Activity/Finding | Reference |

|---|---|---|---|

| Benzofuran-isoxazole hybrids | Various Gram-positive and Gram-negative | High activity observed, enhanced by specific substitutions on the phenyl ring. | nih.gov |

| Isatin-coupled isoxazoles | Bacillus subtilis | Some compounds were more potent than standard norfloxacin. | researchgate.net |

| Isoxazole–triazole hybrids | Escherichia coli, Pseudomonas aeruginosa | Powerful antibacterial effect against Gram-negative strains. | mdpi.com |

| 3-(Morpholinopyridyl)-5-substituted isoxazoles | S. aureus, MRSA, S. epidermis, E. faecalis, E. coli | Inferior activity with MIC >32 mg/L. | researchgate.net |

| 3-(pyrazolyl)-5-methylisoxazoles | Various bacteria | No activity observed. | nih.gov |

Isoxazole derivatives have often shown more pronounced antifungal than antibacterial effects. nih.govnih.gov A synthesized isoindole derivative containing a 5-methyl-isoxazole-3-yl moiety displayed notable antifungal activity against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichoplyton rubrum. mdpi.com

In a study of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles, several compounds displayed potent antifungal activity at non-cytotoxic concentrations. nih.gov One derivative was found to be 9 times more potent than miconazole (B906) and 20 times more selective against Cryptococcus neoformans. nih.gov Structure-activity relationship studies indicated that a nitroso (NO) group on the pyrazole (B372694) ring was essential for this activity, with the lipophilicity of the pyrazole moiety and the N-alkyl chain length also playing crucial roles. nih.gov Similarly, benzofuran-isoxazole hybrids showed high antifungal activity, though Trichophyton rubrum and Trichophyton interdigitale were resistant to all tested compounds in that series. nih.gov

Summary of Antifungal Activity of Isoxazole Analogues

| Isoxazole Derivative Class | Fungal Strain(s) | Observed Activity/Finding | Reference |

|---|---|---|---|

| Isoindole (5-methyl-isoxazole-3-yl) derivative | C. tropicum, F. oxysporum, G. candidum, T. rubrum | Showed activity against all four tested species. | mdpi.com |

| 3-(pyrazolyl)-5-methylisoxazoles | Cryptococcus neoformans | One derivative was 9-fold more potent than miconazole. The NO group was found to be essential for activity. | nih.gov |

| Benzofuran-isoxazole hybrids | Various fungi | High activity against several strains, but some Trichophyton species showed resistance. | nih.gov |

| Sampangine derivative with isoxazole | C. neoformans H99, C. albicans | Strong fungicidal activity, superior to voriconazole (B182144) and fluconazole (B54011) in some cases. | nih.gov |

Anti-proliferative and Anticancer Activity Profiling

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents due to its versatile biological activities. ebi.ac.uknih.govcapes.gov.br

The cytotoxic effects of various isoxazole analogues have been documented across a range of human cancer cell lines. A series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines, including the lung cancer cell line A549 . nih.gov One compound from this series exhibited potent cytotoxicity against all the tested cell lines, with IC50 values below 12 μM. nih.gov

Similarly, isoxazole functionalized chromene derivatives were evaluated against cell lines including A549 , MCF7 (breast cancer), and HeLa (cervical cancer), where they displayed poor to moderate activity. nih.gov The structure-activity relationship for a different series of compounds revealed that the presence of a fluorine or trifluoromethyl group on the phenyl ring attached to the isoxazole promoted cytotoxicity. nih.gov In studies of related oxazole (B20620) structures, the presence of an acetic acid group on the heterocyclic nucleus was found to enhance cytotoxic activity against the MCF-7 cell line. core.ac.uk Other research on aminothiazole-paeonol derivatives has shown cytotoxic effects toward the colorectal cancer cell line HT-29 and the lung cancer cell line A549 . researchgate.net

Cytotoxicity of Isoxazole Analogues in Cancer Cell Lines

| Isoxazole Derivative Class | Cancer Cell Line(s) | Observed Cytotoxicity | Reference |

|---|---|---|---|

| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazoles | A549 , COLO 205, MDA-MB 231, PC-3 | Potent activity with IC50 values <12 μM for the most active compound. | nih.gov |

| Isoxazole functionalized chromenes | A549 , MCF7 , HeLa , DU145 | Poor to moderate activity. | nih.gov |

| Aminothiazole-paeonol derivatives | HT-29 , A549 , AGS, HeLa , and others | Exhibited cytotoxic effects. | researchgate.net |

| 2-Arylbenzoxazole-5-acetic acids (related structure) | MCF-7 , HCT-116 | Promising cytotoxic compounds; acetic acid group enhances activity. | core.ac.uk |

Isoxazole derivatives exert their anticancer effects through a variety of molecular mechanisms. ebi.ac.uknih.gov These mechanisms include the induction of apoptosis, inhibition of aromatase, disruption of tubulin polymerization, and inhibition of topoisomerase. researchgate.netnih.govcapes.gov.br The structural versatility of the isoxazole ring allows it to target a diverse range of proteins and signaling pathways involved in cancer cell proliferation and survival. researchgate.netbenthamdirect.com For instance, some arylbenzoxazole derivatives, which are structurally related to isoxazoles, have been investigated as inhibitors of topoisomerase II, a key enzyme in DNA replication and a known target for antineoplastic drugs. core.ac.uk The introduction of an isoxazole moiety into other drug structures has also been shown to be a strategy for inducing apoptosis in tumor cells. researchgate.net

Research into Plant Growth Regulatory and Herbicidal Effects

Beyond medicinal applications, isoxazole derivatives have been developed for agricultural uses, demonstrating both herbicidal and plant growth-promoting properties. jircas.go.jpresearchgate.net

Various substituted isoxazoles are known to be effective herbicides. google.com Research has led to the preparation of novel 3-substituted phenyl isoxazole derivatives that show good herbicidal activity against a variety of weeds. researchgate.net These compounds can be formulated into compositions such as wettable powders or emulsifiable concentrates for agricultural application. google.com

Conversely, specific isoxazole compounds can act as plant growth promoters. The compound 3-Hydroxy-5-methyl-isoxazole (HMI), commercially known as Tachigaren, not only functions as a fungicide but also significantly promotes plant growth, particularly in rice seedlings. jircas.go.jp Studies have shown that HMI treatment increases both the shoot and root weight of rice seedlings. The growth-promoting effect was observed to be greater for the roots than the shoots. jircas.go.jp This stimulation of root physiological activity and development by HMI can also lead to increased resistance to environmental stressors, such as low temperatures. jircas.go.jp

Enzymatic and Receptor Modulation Studies

The modification of the (5-Methyl-isoxazol-3-yloxy)-acetic acid structure has yielded compounds with significant modulatory effects on a range of biological targets, from kinases and receptors to oxidative enzymes.

Analogues based on a 3,4-diaryl-isoxazole core have been identified as potent inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases involved in diverse cellular signaling pathways. researchgate.net The CK1δ isoform, in particular, is a target of interest due to its role in processes like cell division, apoptosis, and DNA damage response. researchgate.net

In one study, modification of a 3,4-diaryl-isoxazole-based CK1 inhibitor with chiral pyrrolidine (B122466) scaffolds led to the development of potent and selective inhibitors. researchgate.net The structure-based design extended the pharmacophore towards the ribose pocket of the ATP binding site. researchgate.net Subsequent synthesis and in-vitro kinase assays of Pictet-Spengler products, identified as artefacts in X-ray complexes, revealed compounds with nanomolar activity against CK1δ and a five-fold preference for CK1δ over the CK1ε isoform. researchgate.net These compounds demonstrated enhanced potency in cellular assays compared to the originally designed molecules, with EC50 values below 2 µM. researchgate.net

Table 1: Kinase Inhibition Activity of Isoxazole Analogues

| Compound | Target | IC50 (nM) |

|---|---|---|

| 31a | CK1δ | 130 ± 20 |

| CK1ε | 630 ± 40 | |

| 31b | CK1δ | 150 ± 10 |

| CK1ε | 790 ± 30 |

Data sourced from in-vitro kinase assays. researchgate.net

The replacement of the carboxylic acid moiety with a phosphinic acid group represents a key strategy in medicinal chemistry to create peptide mimics with modified biological activity and stability. Isoxazole-containing phosphinic peptides have been prepared and evaluated as inhibitors of matrix metalloproteinases (MMPs), such as MMP-13 and MMP-14, which are involved in tissue remodeling and disease processes. This demonstrates the utility of incorporating a phosphinate group into isoxazole scaffolds to target specific enzymatic activities.

Analogues of the isoxazole structure are significant modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. ijbpas.comnih.gov Dysregulation of AMPA receptors is implicated in various neurological conditions, including chronic pain and depression. ijbpas.comguidechem.com

Research into isoxazole-4-carboxamide derivatives has shown them to be potent inhibitors of AMPA receptor activity. ijbpas.com Electrophysiological studies using the whole-cell patch clamp technique revealed that these compounds could significantly reduce AMPA receptor whole-cell currents. For instance, compounds designated CIC-1 and CIC-2 produced an 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively. ijbpas.com These derivatives also altered the biophysical gating properties of the receptor, including deactivation and desensitization. ijbpas.com Such compounds act as modulators rather than direct antagonists, which allows for the preservation of physiological neurotransmission while preventing pathological overactivation. ijbpas.com

Further studies on analogues of the AMPA receptor agonist BnTetAMPA have demonstrated that small structural changes can lead to significant differences in pharmacological profiles, with certain compounds showing binding affinity preference for specific AMPA receptor subtypes like GluA1 and GluA3. mdpi.com

Lipoxygenases (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a therapeutic strategy for inflammatory diseases.

Analogues of this compound, particularly those incorporating the acetic acid side chain, are relevant to the field of LOX inhibition. Studies on various carboxylic acid analogues have demonstrated their potential as 5-LOX inhibitors. In one such study, several compounds were identified as potent inhibitors of the 5-lipoxygenase enzyme, with some exhibiting IC50 values lower than 1 µM, comparable to the standard drug zileuton. For example, compounds FM2, FM4, FM7, FM8, and FM12 showed significant 5-LOX inhibition with IC50 values of 0.64, 0.98, 0.73, 0.87, and 0.43 µM, respectively.

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Carboxylic Acid Analogues

| Compound | 5-LOX IC50 (µM) |

|---|---|

| FM2 | 0.64 |

| FM4 | 0.98 |

| FM7 | 0.73 |

| FM8 | 0.87 |

| FM12 | 0.43 |

| Zileuton (Standard) | 0.50 |

Data represents the concentration required for 50% inhibition of the enzyme.

Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are critical enzyme targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. The development of inhibitors for these enzymes is an active area of research.

Derivatives containing heterocyclic scaffolds similar to isoxazole have shown promise as inhibitors of both MAO-B and AChE. For instance, a series of morpholine-based chalcones were evaluated, with compound MO1 being a potent, reversible, mixed-type inhibitor of MAO-B (IC50 = 0.030 µM; Ki = 0.018 µM). In the same series, compound MO5 was the most potent AChE inhibitor (IC50 = 6.1 µM), acting as a reversible competitive inhibitor (Ki = 2.52 µM).

Similarly, studies on ellagic acid derivatives isolated from natural sources identified compounds with dual inhibitory activity. One compound, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid, effectively inhibited both AChE (IC50 = 10.1 µM) and MAO-B (IC50 = 7.27 µM). These findings suggest that isoxazole-based structures could be designed as dual-acting inhibitors for these key neurological targets.

Antioxidant Activity Investigations

The antioxidant potential of this compound analogues is another area of significant interest, as oxidative stress is implicated in numerous pathological conditions. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

Studies on a series of carboxylic acid analogues revealed that oxidized compounds generally exhibited more potent antioxidant activity compared to their aldehydic precursors. Specifically, compounds FM10 and FM12 were identified as having potent antioxidant capabilities.

Table 3: Antioxidant Activity of Carboxylic Acid Analogues

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| FM10 | 08.36 | 08.90 |

| FM12 | 15.30 | 17.22 |

| Gallic Acid (Standard) | 09.02 | 03.23 |

Data represents the concentration required for 50% scavenging of free radicals.

The synthesis of new classes of isoxazoles has also been explored specifically for their antioxidant activity, further establishing the potential of the isoxazole scaffold in developing agents that can counteract oxidative stress.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies are a crucial component of modern drug discovery, providing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel analogues, thereby guiding the synthesis of more potent and selective molecules. Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This information is invaluable for designing new compounds with improved therapeutic potential.

Although general QSAR and pharmacophore models have been developed for various classes of isoxazole-containing compounds with diverse biological targets, the direct applicability of these models to the this compound series is uncertain. The unique arrangement of the 5-methyl group, the isoxazole ring, the ether linkage, and the acetic acid moiety defines a specific chemical space. Without dedicated studies on analogues that systematically explore modifications at different positions of this scaffold, it is not possible to construct a reliable QSAR model or a specific pharmacophore hypothesis.

Therefore, to advance the understanding of the structure-activity relationships for this particular class of compounds, future research efforts would need to be directed towards synthesizing a focused library of this compound analogues and evaluating their biological activity against a relevant target. The resulting data would be essential for the development of predictive QSAR models and the elucidation of a clear pharmacophore, which would, in turn, accelerate the discovery of new therapeutic agents based on this chemical scaffold.

Emerging Research Avenues and Future Prospects for 5 Methyl Isoxazol 3 Yloxy Acetic Acid Research

Rational Design and Synthesis of Advanced (5-Methyl-isoxazol-3-yloxy)-acetic acid Derivatives

The principles of rational drug design are pivotal in harnessing the full potential of the this compound core structure. This approach involves the strategic modification of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. Key to this is a thorough understanding of the structure-activity relationships (SAR), which delineates how specific structural features of the molecule influence its biological effects.

Future research will likely focus on several key areas of modification:

Substitution on the Isoxazole (B147169) Ring: The methyl group at the 5-position of the isoxazole ring is a primary site for modification. Replacing it with other alkyl or aryl groups can influence the molecule's lipophilicity and steric interactions with biological targets.

Alterations to the Acetic Acid Side Chain: The acetic acid moiety is crucial for the molecule's acidic character and potential interactions with receptor sites. Esterification, amidation, or replacement with other acidic bioisosteres can modulate its pharmacokinetic profile and target-binding affinity.

Introduction of Additional Functional Groups: The incorporation of diverse functional groups, such as halogens, nitro groups, or heterocyclic rings, onto the core structure can lead to the discovery of derivatives with novel biological activities.

Recent advances in synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, are expected to facilitate the efficient and diverse synthesis of these advanced derivatives. rsc.orgresearchgate.net These techniques will enable the creation of extensive libraries of novel compounds for biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Applications

While the existing biological activities of isoxazole derivatives are well-documented, including anticancer, antimicrobial, and anti-inflammatory properties, the exploration of novel biological targets for this compound and its analogs is a burgeoning area of research. rsc.orgbohrium.comespublisher.com

Emerging therapeutic applications could include:

Neurodegenerative Diseases: Given the neuroprotective effects observed in some isoxazole compounds, derivatives of this compound could be investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease. rsc.org

Metabolic Disorders: The structural similarities to certain metabolic regulators suggest that these compounds could be explored for their effects on targets involved in diabetes and obesity.

Viral Infections: The isoxazole scaffold has been identified in compounds with antiviral activity, indicating a potential avenue for the development of new antiviral agents. nih.gov

The identification of novel biological targets will be greatly aided by chemoproteomics and other target identification strategies, which can help to elucidate the mechanism of action of these compounds and reveal new therapeutic opportunities.

Integration of High-Throughput Screening and Computational Workflows

The discovery of new lead compounds from the vast chemical space of this compound derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods. researchgate.net HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of "hit" compounds with desired activities. nih.gov

Computational workflows, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in prioritizing compounds for synthesis and screening. These in silico tools can predict the binding affinity of a molecule to a target protein and forecast its biological activity based on its chemical structure. nih.gov The use of molecular dynamics simulations can further provide insights into the dynamic interactions between the ligand and its target, aiding in the rational design of more potent and selective inhibitors.

The synergy between HTS and computational approaches creates a powerful discovery engine, reducing the time and cost associated with traditional drug discovery pipelines.

Potential in Materials Science and Interdisciplinary Research

Beyond its therapeutic potential, the isoxazole moiety is gaining recognition for its utility in materials science. scilit.combenthamdirect.com The unique electronic and photophysical properties of isoxazole derivatives make them attractive candidates for applications in:

Organic Electronics: Isoxazole-containing compounds have been explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their charge-transporting capabilities.

Sensors: The ability of the isoxazole ring to participate in specific molecular interactions makes it a promising component for the development of chemical sensors.

Polymers: The incorporation of this compound or its derivatives as monomers could lead to the synthesis of novel polymers with unique thermal, mechanical, and optical properties. researchgate.net

Interdisciplinary research collaborations between chemists, biologists, and materials scientists will be essential to fully realize the potential of this compound in these non-medical fields. Such collaborations can foster innovation and lead to the development of novel materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (5-Methyl-isoxazol-3-yloxy)-acetic acid?

- Methodological Answer : A common route involves condensation reactions using isoxazole derivatives and acetic acid precursors. For example, a Schiff base synthesis (similar to ) could be adapted: reacting 5-methylisoxazol-3-amine with a halogenated acetic acid derivative (e.g., chloroacetic acid) under reflux in ethanol. Yield optimization may require adjusting molar ratios (e.g., 1:1 stoichiometry), temperature (e.g., 353 K), and reaction duration (6–12 hours). Post-synthesis, crystallization in ethanol or acetone yields pure product. Elemental analysis (C, H, N) and melting point determination are critical for validation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, isoxazole ring vibrations at 1550–1600 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., singlet for methyl groups on isoxazole at δ ~2.1 ppm, methoxy protons at δ ~3.8 ppm).

- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve reaction kinetics compared to ethanol.

- Catalysis : Acid/base catalysts (e.g., p-toluenesulfonic acid or triethylamine) can accelerate condensation.

- Temperature Gradients : Stepwise heating (e.g., 333 K for nucleation, 353 K for growth) reduces byproduct formation.

- Post-Synthesis Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in mixed solvents (e.g., ethanol/water) enhances purity. Contradictions in yield (e.g., 80% in vs. lower yields in other methods) may arise from impurities in starting materials or incomplete crystallization .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess electrophilicity (e.g., B3LYP/6-31G* level). The isoxazole ring’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks at the acetic acid moiety.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. organic) to predict solubility and stability.

- TD-DFT : Correlates UV-Vis spectra with electronic transitions (e.g., π→π* in isoxazole at ~260 nm). Discrepancies between experimental and computed data may indicate solvent effects or crystal packing forces .

Q. How do structural modifications influence the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : The acetic acid group protonates below pH 4.5, increasing hydrophilicity. Above pH 6, deprotonation may destabilize the isoxazole ring via hydrolysis. Accelerated stability studies (40–60°C, 75% humidity) coupled with HPLC monitoring quantify degradation products.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition onset (e.g., >365 K in ). Isoxazole ring decomposition via retro-Diels-Alder reactions is a key pathway.

- Light Sensitivity : UV exposure (254 nm) tests photostability; aromatic systems like isoxazole may undergo [2+2] cycloadditions, requiring amber glass storage .

Experimental Design & Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous and organic phases?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to manage dust/aerosols. Closed systems (e.g., Schlenk lines) prevent vapor release.

- PPE : Nitrile gloves (ASTM D6978 standard), ANSI Z87.1-certified goggles, and flame-resistant lab coats. Respiratory protection (NIOSH N95) is mandatory for powder handling.

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption (vermiculite) and disposal as hazardous waste. Contradictions in SDS guidelines (e.g., vs. 7) highlight the need for site-specific risk assessments .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data across multiple batches and solvents (e.g., DMSO-d6 vs. CDCl₃).

- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted 5-methylisoxazol-3-amine) that distort signals.

- Collaborative Studies : Reproduce synthesis in independent labs to isolate batch-specific anomalies. For example, elemental analysis discrepancies (e.g., C% 61.98 vs. 62.02 in ) may arise from hygroscopicity or calibration errors .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Limitations of Gas-Phase Models : DFT often neglects solvation effects and protein binding. MD simulations with explicit water molecules improve accuracy.

- Enzyme-Substrate Dynamics : Docking studies (AutoDock Vina) may underestimate steric hindrance from the isoxazole ring in active sites.

- Metabolic Pathways : In vitro assays (e.g., cytochrome P450 inhibition) are needed to validate in silico predictions of hepatic clearance. Contradictions between predicted and observed IC₅₀ values highlight gaps in modeling metabolic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.